(4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine
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Overview
Description
Synthesis Analysis
The compound was synthesized through two-step reactions . In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone . Then, condensation of intermediates with different 2-aminopyridines gave final compounds .
Molecular Structure Analysis
The molecular structure of this compound is C14H13N3O2S . The structure–activity relationship (SAR) analysis indicates that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus greatly influence the anti-inflammatory activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone, followed by condensation with different 2-aminopyridines .
Scientific Research Applications
Synthesis Methods
Efficient Synthesis Under Solvent-Free Conditions : An effective method to synthesize 2-substituted benzimidazoles, including (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine, was developed using solvent-free conditions. This technique employed both aromatic and alkyl nucleophiles for the production of various benzimidazoles (Lan et al., 2008).
Catalyzed C-H Amination for Benzimidazole Synthesis : A process for oxidative C-H amination using iodobenzene as a catalyst was demonstrated, allowing for the synthesis of 1,2-disubstituted benzimidazoles, which could include compounds like (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine (Alla et al., 2013).
Applications in Material Science
Organic Light-Emitting Diodes (OLEDs) : Benzimidazole derivatives, similar to (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine, were used in the fabrication of phosphorescent OLEDs, demonstrating excellent thermal stability and solubility for effective solution processing (Ge et al., 2008).
Pesticidal Potential : Derivatives of benzimidazoles, including sulfone variants, have been explored for their potential use as pesticides, indicating the broad applicability of compounds like (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine in agriculture (Borys et al., 2012).
Medical and Biological Research
Anticancer Compounds : Research has explored benzimidazole derivatives for their anticancer properties, which could encompass compounds like (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine. These compounds have shown potential against various cancer cell lines (El-Shekeil et al., 2012).
PARP Inhibitor for Cancer Treatment : The compound ABT-888, a benzimidazole carboxamide, has been identified as a potent PARP inhibitor, indicating the significance of benzimidazole derivatives in cancer therapy (Penning et al., 2009).
Antimicrobial Activity : Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial properties, suggesting the potential of compounds like (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine in this field (Noolvi et al., 2014).
Anti-Inflammatory Properties : Certain benzimidazole derivatives have shown notable anti-inflammatory activity in experimental studies, highlighting another potential application area for (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine (KunnambathKrishnakumar et al., 2013).
Safety And Hazards
Aromatic amines, including this compound, can significantly harm human health and the environment . They are exceptionally hazardous for long-term use because of their possible unfavorable impacts . Proper handling and disposal protocols must be followed to minimize their impact on human health and the environment .
properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-20(18,19)17-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16-14/h2-9,17H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCRCHFKVCIDNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)methanesulfonamide |
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